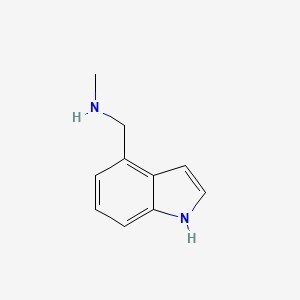

1-(1H-indol-4-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(1H-indol-4-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXOSZVHVILMJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CNC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500973 |

Source

|

| Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-22-2, 94980-84-4 |

Source

|

| Record name | N-Methyl-1H-indole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine

This technical guide details the regioselective synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine (also known as 4-(methylaminomethyl)indole).

This scaffold is chemically significant because the C4-position of the indole ring is notoriously difficult to access via standard electrophilic aromatic substitution, which favors C3. Yet, the C4-substituted motif is a pharmacophore critical to ergoline alkaloids and serotonin (

Executive Summary & Retrosynthetic Logic

The synthesis of 4-substituted indoles requires overcoming the natural nucleophilicity of the C3 position. Direct functionalization of the indole core at C4 is often low-yielding or requires expensive transition-metal catalysts (e.g., Ru-catalyzed C-H activation).

For a robust, scalable, and regiochemically unambiguous synthesis, this guide recommends a De Novo Indole Construction strategy using a modified Leimgruber-Batcho sequence, followed by a controlled Reductive Amination .

Retrosynthetic Analysis

-

Target: this compound.

-

Disconnection (C-N bond): Via Reductive Amination.

-

Key Intermediate: Indole-4-carboxaldehyde .

-

Precursor: Methyl 2-methyl-3-nitrobenzoate .

This route is preferred over starting with 4-bromoindole (expensive, variable quality) or Uhle’s ketone (requires harsh dehydrogenation).

Synthetic Pathway Visualization

The following diagram outlines the critical path from the nitro-aromatic precursor to the final amine salt.

Caption: Regioselective synthesis via modified Leimgruber-Batcho indole construction and reductive amination.

Phase 1: Construction of the Indole Core (Indole-4-carboxaldehyde)

This phase establishes the indole ring around the C4-substituent, guaranteeing regioselectivity.[1]

Step 1.1: Preparation of 2-Methyl-3-nitrobenzaldehyde

We begin with Methyl 2-methyl-3-nitrobenzoate .[2] The ester must be converted to the aldehyde.[3] Direct reduction to aldehyde (e.g., DIBAL-H at -78°C) is often fickle on this substrate due to the nitro group. A two-step reduction-oxidation is more reliable for batch consistency.

-

Reagents: Sodium Borohydride (

), Methanol, Manganese Dioxide ( -

Protocol:

-

Dissolve methyl 2-methyl-3-nitrobenzoate in THF/MeOH (1:1).

-

Add

(4.0 equiv) portion-wise at 0°C. Stir at RT until ester is consumed (TLC control). -

Quench with sat.

, extract with EtOAc, and concentrate to yield the benzyl alcohol. -

Resuspend alcohol in DCM. Add activated

(10 equiv) and stir vigorously for 12-24h. -

Filter through Celite. Evaporate to obtain 2-methyl-3-nitrobenzaldehyde .

-

Step 1.2: Leimgruber-Batcho Enamine Formation

This is the critical "carbon extension" step. The acidity of the methyl protons ortho to the nitro group allows condensation with DMF-DMA.

-

Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (anhydrous).

-

Protocol:

-

Dissolve 2-methyl-3-nitrobenzaldehyde in anhydrous DMF (0.5 M concentration).

-

Add DMF-DMA (1.5 equiv).

-

Heat to 110°C under Argon for 4-6 hours. The solution will turn deep red (formation of the

-dimethylaminostyrene species). -

Critical Check: Monitor by NMR or LCMS. Disappearance of the methyl singlet and appearance of vinyl doublets indicates completion.

-

Concentrate under high vacuum to remove excess DMF-DMA. Use the crude red oil immediately.

-

Step 1.3: Reductive Cyclization to Indole-4-carboxaldehyde

The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH), Silica Gel (optional filtration).

-

Mechanism: Reduction of

to -

Protocol:

-

Dissolve the crude enamine in EtOH/AcOH (3:1).

-

Add Iron powder (5.0 equiv) and heat to 80°C.

-

Caution: Reaction is exothermic.

-

Stir for 2 hours. The deep red color will fade to a dull brown/yellow.

-

Filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.

-

Neutralize filtrate with

(aq). Extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc gradient). Indole-4-carboxaldehyde usually elutes as a pale yellow solid.[4]

-

Phase 2: Regioselective Reductive Amination

This step converts the C4-aldehyde to the N-methylmethanamine. The challenge here is preventing the formation of the tertiary amine (dimerization) or reducing the indole double bond.

Reagent Choice Justification

-

Methylamine (33% in EtOH): Used in excess to favor the mono-alkylated imine.

-

Sodium Triacetoxyborohydride (STAB): Preferred over

or

Detailed Protocol

-

Imine Formation:

-

In a dry flask, dissolve Indole-4-carboxaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH).

-

Add Methylamine (33% solution in EtOH, 5.0 - 10.0 equiv).

-

Add anhydrous

(1.0 equiv) to scavenge water and push equilibrium toward the imine. -

Stir at Room Temperature (RT) for 2-4 hours.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) portion-wise.

-

Note: If using MeOH, gas evolution (

) will occur; ensure venting. -

Allow to warm to RT and stir overnight (12h).

-

-

Work-up:

-

Salt Formation (Isolation):

-

The free base is an oil and prone to oxidation. Isolate as the Fumarate or Hydrochloride salt for stability.

-

Dissolve crude oil in minimal hot EtOH. Add Fumaric acid (1.0 equiv). Cool to crystallize.

-

Data Summary & Troubleshooting

| Parameter | Specification / Range | Troubleshooting Note |

| Overall Yield | 35% - 50% (from benzoate) | Losses primarily occur during cyclization (Step 1.3). |

| Regioselectivity | >99% C4 | Guaranteed by the starting material structure. |

| Key Impurity A | Indole-4-methanol | Result of direct aldehyde reduction in Phase 2. Use STAB, not NaBH4. |

| Key Impurity B | Bis-alkylated amine | Result of insufficient methylamine excess. Maintain >5 equiv MeNH2.[6] |

| Appearance | White/Off-white solid (Salt) | Free base darkens rapidly upon air exposure. |

Safety & Compliance (E-E-A-T)

-

Indole Reactivity: Indoles are electron-rich. Avoid strong acids during workup to prevent polymerization.

-

DMF-DMA: Flammable and moisture sensitive. Hydrolyzes to dimethylamine and DMF.

-

Iron Waste: The iron sludge from the cyclization step can be pyrophoric if dried completely. Keep wet and dispose of as hazardous solid waste.

-

Biological Activity: The target compound is a structural analog of CNS-active tryptamines. Handle with appropriate containment (fume hood, gloves) to prevent inhalation or transdermal absorption.

References

-

Regioselective Synthesis of 4-Substituted Indoles: Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Link

-

Leimgruber-Batcho Indole Synthesis: Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles. Link

-

Synthesis of Indole-4-carboxaldehyde: Wu, Y. M., et al. (2004).[7] A New Synthesis method of indole-4-carboxaldehyde. Chinese Journal of Synthetic Chemistry. Link

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

-

Indole Chemistry & Pharmacology: Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010).[1] Marine Indole Alkaloids: Potential New Drug Leads for the Control of Depression and Anxiety. Chemical Reviews. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1074-86-8: Indole-4-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. インドール-4-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

Definitive Structural Characterization of 1-(1H-indol-4-yl)-N-methylmethanamine: An Integrated Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the unambiguous structural elucidation of 1-(1H-indol-4-yl)-N-methylmethanamine, a key heterocyclic amine relevant to pharmaceutical research and development. We detail a multi-faceted analytical workflow leveraging the synergistic capabilities of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating precise mass determination and fragmentation analysis with one- and two-dimensional NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC), this document serves as a robust methodological blueprint for researchers, ensuring the highest standards of scientific integrity and data validation in molecular characterization.

Introduction

This compound belongs to the indole alkaloid class, a scaffold of immense interest in medicinal chemistry due to its prevalence in bioactive natural products and its utility as a synthetic building block. The precise substitution pattern on the indole ring and the nature of the side chain are critical determinants of a molecule's pharmacological activity. Therefore, unequivocal confirmation of its covalent structure is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline, from hit-to-lead optimization to preclinical evaluation.

This guide moves beyond a simple recitation of data, adopting the perspective of a senior application scientist to explain the causality behind experimental choices. We will demonstrate how the complementary data from mass spectrometry and NMR spectroscopy form a self-validating system, leaving no ambiguity in the final structural assignment. Mass spectrometry provides the elemental composition and key structural fragments, while NMR spectroscopy maps the precise atomic connectivity and chemical environment.

Mass Spectrometry: Confirming Molecular Formula and Substructure

Mass spectrometry serves as the initial and essential step for determining the elemental composition of a molecule. For a compound like this compound, Electrospray Ionization (ESI) is the preferred technique due to its "soft" nature, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺. Coupling this with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for mass measurement with sub-parts-per-million (ppm) accuracy, enabling the confident determination of the molecular formula.

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this stock to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting efficient protonation in positive ion mode ESI.

-

Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity prior to mass analysis. A typical gradient could be 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.

-

Mass Spectrometer Settings (ESI+):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Analyzer Mode: High-Resolution Full Scan.

-

-

Tandem MS (MS/MS) for Fragmentation: Perform a product ion scan on the precursor ion corresponding to [M+H]⁺ (m/z 161.11). Use a normalized collision energy (NCE) of 15-30 eV to induce fragmentation.

The primary goal is to observe the protonated molecule and verify its exact mass against the theoretical value.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Theoretical Monoisotopic Mass | 160.10005 Da[1] |

| Observed Ion (Adduct) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 161.10733 |

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure. The fragmentation of indole amines is well-characterized[2][3]. The most likely fragmentation pathway involves the cleavage of the benzylic C-C bond, which is the weakest non-aromatic bond. This leads to the formation of a highly stable, resonance-delocalized indol-4-ylmethyl cation.

The observation of a major fragment ion at m/z 130.07 is a strong indicator of the indol-4-ylmethyl substructure, confirming the position of the side chain on the indole core.

NMR Spectroscopy: Mapping the Atomic Connectivity

While MS provides the formula, NMR spectroscopy provides the definitive atomic map. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all protons and carbons and to confirm their connectivity.

-

Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar solvent capable of dissolving the amine salt and, importantly, slows the exchange of N-H protons, allowing them to be observed as distinct signals that can show coupling.

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[4][5]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting the molecular fragments.[4][5]

-

The structure of this compound can be broken down into three key regions for NMR analysis: the indole ring, the methylene bridge (-CH₂-), and the N-methyl group (-NHCH₃).

| Atom # | ¹H Chemical Shift (δ ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (from ¹H) |

| 1 (N-H) | ~11.0 | br s | 1H | - | C2, C3, C7a |

| 2 | ~7.25 | t | 1H | ~123 | C3, C3a, C7a |

| 3 | ~6.50 | t | 1H | ~100 | C2, C3a, C4 |

| 3a | - | - | - | ~125 | - |

| 4 | - | - | - | ~128 | - |

| 5 | ~7.00 | d | 1H | ~118 | C3a, C7 |

| 6 | ~7.05 | t | 1H | ~121 | C4, C7a |

| 7 | ~7.35 | d | 1H | ~110 | C3a, C5 |

| 7a | - | - | - | ~136 | - |

| 8 (-CH₂-) | ~4.00 | s | 2H | ~45 | C3a, C4, C5, C10 |

| 9 (N-H) | (variable) | br s | 1H | - | C8, C10 |

| 10 (-CH₃) | ~2.40 | s | 3H | ~35 | C8 |

Causality Behind Assignments:

-

¹H NMR: The indole N-H proton (H1) is expected far downfield due to its acidic nature and location within the aromatic system. The aromatic protons H5, H6, and H7 form a coupled system characteristic of a 1,2,3-trisubstituted benzene ring. H2 and H3 on the pyrrole ring are typically observed as triplets or doublet of doublets. The methylene protons (H8) are benzylic and thus deshielded to around 4.0 ppm. The N-methyl protons (H10) appear as a singlet around 2.4 ppm.

-

¹³C NMR: The chemical shifts are predicted based on known values for substituted indoles.[6][7] Carbons C3a, C4, and C7a are quaternary and will not appear in an HSQC spectrum.

-

COSY: This experiment will confirm the coupling between H5-H6-H7 and between H2-H3, confirming the integrity of the indole ring system.

-

HSQC: This is the primary tool for definitively linking each proton signal to its directly attached carbon (e.g., H5 to C5, H8 to C8, H10 to C10).

-

HMBC: This is the most powerful experiment for assembling the complete structure. The correlations listed in the table are crucial "molecular glue." The correlation from the methylene protons (H8) to the indole carbons C4 and C5 proves the attachment point of the side chain. Critically, the correlation from the N-methyl protons (H10) to the methylene carbon (C8) unambiguously connects the methyl group to the rest of the molecule via the nitrogen and methylene bridge.

Integrated Structural Confirmation

The power of this workflow lies in the convergence of data.

-

HRMS confidently assigns the molecular formula as C₁₀H₁₂N₂.

-

MS/MS fragmentation showing a loss of methylamine to produce an m/z 130 fragment strongly suggests an indolylmethylamine structure.

-

¹H and ¹³C NMR provide the complete count of all unique protons and carbons, matching the molecular formula.

-

HSQC links every proton to its carbon partner.

-

COSY confirms the proton-proton connectivity within the aromatic ring.

-

HMBC provides the final, unambiguous proof of connectivity between the N-methyl group, the methylene bridge, and position 4 of the indole core.

Together, these datasets form a closed loop of evidence, providing an unassailable structural proof for this compound.

Conclusion

The rigorous characterization of pharmaceutical compounds is foundational to drug discovery and development. The integrated spectroscopic workflow detailed in this guide, combining high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, represents the gold standard for structural elucidation. By not only acquiring but also critically interpreting the interconnected data from these techniques, researchers can ensure the absolute structural integrity of key molecules like this compound, thereby enabling confident, data-driven decisions in their research programs.

References

-

D. A. Pereira, P. J. de Faria, and A. J. L. de A. e. S. Lima, "1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species," Molecules, 2012. [Online]. Available: [Link]

-

A. R. T. D. P. et al., "NMR dataset for indole alkaloids isolated from Brucea javanica extract," Mendeley Data, 2023. [Online]. Available: [Link]

-

Y.-F. Wang et al., "Indole Alkaloids from the Leaves of Nauclea officinalis," Molecules, 2016. [Online]. Available: [Link]

-

R. G. Parker and J. D. Roberts, "Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles," The Journal of Organic Chemistry, 1970. [Online]. Available: [Link]

-

V. F. de Andrade, A. P. de Matos, and M. G. de Carvalho, "13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae)," Molecules, 2020. [Online]. Available: [Link]

-

A. El Kihel et al., "Study of Mass Spectra of Some Indole Derivatives," American Journal of Analytical Chemistry, 2016. [Online]. Available: [Link]

-

Royal Society of Chemistry, "1H NMR (400 MHz, DMSO-d6) δ 1.39," RSC, 2025. [Online]. Available: [Link]

-

ResearchGate, "NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling," ResearchGate, N.A. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "(1H-indol-4-yl)methanamine," PubChem, 2026. [Online]. Available: [Link]

-

M. Wang et al., "Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL," Molecules, 2018. [Online]. Available: [Link]

-

J. Clark, "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS," Chemguide, N.A. [Online]. Available: [Link]

-

eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," eGyanKosh, N.A. [Online]. Available: [Link]

-

ResearchGate, "1 H-NMR Data for Compounds 1-7," ResearchGate, N.A. [Online]. Available: [Link]

-

A. El Kihel et al., "Study of Mass Spectra of Some Indole Derivatives," ResearchGate, 2016. [Online]. Available: [Link]

-

I. Giraud, "13C NMR spectroscopy of indole derivatives," Semantic Scholar, 1987. [Online]. Available: [Link]

-

The Organic Chemistry Tutor, "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC," YouTube, 2020. [Online]. Available: [Link]

-

SDSU NMR Facility, "Common 2D (COSY, HSQC, HMBC)," San Diego State University, N.A. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "1-(1H-indol-2-yl)-N,N-dimethylmethanamine," PubChem, 2026. [Online]. Available: [Link]

-

Columbia University, "HSQC and HMBC," Columbia University NMR Core Facility, N.A. [Online]. Available: [Link]

-

NIST, "1H-Indole, 4-methyl-," NIST WebBook, N.A. [Online]. Available: [Link]

-

PubChemLite, "amine," PubChemLite, N.A. [Online]. Available: [Link]

-

Y. Zhang et al., "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization," RSC Advances, 2021. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "N-Methyl-1H-indole-3-methanamine," PubChem, 2026. [Online]. Available: [Link]

Sources

- 1. PubChemLite - [(1h-indol-4-yl)methyl](methyl)amine (C10H12N2) [pubchemlite.lcsb.uni.lu]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Physicochemical Properties of 1-(1H-indol-4-yl)-N-methylmethanamine

Introduction

1-(1H-indol-4-yl)-N-methylmethanamine is a member of the indoleamine class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The physicochemical properties of a drug candidate are foundational to its pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both theoretical grounding and field-proven experimental methodologies for their determination. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible characterization.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of its physicochemical characterization. This compound is a derivative of indole, featuring a methylaminomethyl substituent at the 4-position of the indole ring.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₂N₂

-

Molecular Weight: 160.22 g/mol [1]

-

CAS Number: 864068-94-0[1]

-

Synonyms: N-Methyl-1-(1H-indol-4-yl)methanamine

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| CAS Number | 864068-94-0 | [1] |

| Canonical SMILES | CNCC1=CC=CC2=C1C=CN2 | - |

Ionization Constant (pKa)

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For a basic compound like this compound, the pKa of its conjugate acid determines the ratio of the charged (protonated) to uncharged (neutral) form. This ratio profoundly impacts solubility, membrane permeability, and receptor binding. The secondary amine in the side chain is the primary basic center.

Causality in Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high accuracy and direct measurement principle.[2] It involves monitoring pH changes in a solution of the analyte upon the incremental addition of a strong acid or base. This method directly measures the buffering effect of the analyte as it is neutralized, with the pKa corresponding to the pH at which the concentrations of the ionized and non-ionized species are equal.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of the secondary amine function.

-

Preparation:

-

Prepare a 0.1 M solution of the test compound in deionized water. If solubility is limited, a co-solvent system (e.g., methanol-water) may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Standardize a 0.1 M hydrochloric acid (HCl) titrant solution.

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

-

Titration:

-

Place a known volume (e.g., 25 mL) of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely identify the equivalence point, where the slope is maximal.

-

The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).[2]

-

Lipophilicity (logP)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a measure of a compound's differential solubility in a lipophilic (n-octanol) and an aqueous (water) phase. It is a key predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For ionizable molecules like this compound, the distribution coefficient (logD) is measured at a specific pH (typically physiological pH 7.4) and is more relevant for predicting in vivo behavior.

Causality in Experimental Choice: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination.[3][4] Its advantage lies in being a direct measurement of the partitioning of a compound between two immiscible liquids after they have reached equilibrium.[3] While more labor-intensive than chromatographic methods, its directness provides the most accurate and reliable values, making it essential for the definitive characterization of lead compounds.[3][5]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

-

Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.[4]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[4]

-

-

Partitioning:

-

Add a small volume of the compound's stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical method.

-

Vigorously shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[6]

-

Centrifuge the vials at a low speed to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve to ensure accurate quantification.

-

-

Calculation:

-

The logD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[4]

-

Aqueous Solubility

Aqueous solubility is a fundamental property that limits the maximum concentration of a drug that can be achieved in solution, directly affecting oral bioavailability and the feasibility of parenteral formulations. Low solubility is a major hurdle in drug development.[7] Kinetic solubility is often measured in early discovery as a high-throughput screen, where the compound is added from a DMSO stock, while thermodynamic solubility represents the true equilibrium solubility of the solid material.[7][8]

Causality in Experimental Choice: Kinetic Solubility Assay

For initial characterization, a kinetic solubility assay is highly informative and resource-efficient.[9] This method mimics the conditions often encountered in high-throughput screening (HTS) assays, where compounds are introduced from a DMSO stock into an aqueous buffer.[7] It provides a rapid assessment of a compound's tendency to precipitate under non-equilibrium conditions, which is a critical parameter for ensuring the reliability of in vitro biological data.[9]

Experimental Protocol: Kinetic Solubility by Nephelometry or UV Spectroscopy

-

Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.[10]

-

Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Set up a 96-well microtiter plate.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate.

-

Add the aqueous buffer to each well to achieve the desired final concentration (e.g., add 198 µL for a final concentration of 100 µM and 1% DMSO).[10]

-

Seal the plate and shake it at room temperature for a specified incubation period (e.g., 2 hours).[10]

-

-

Detection and Analysis:

-

Method A: Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to a control (buffer + DMSO) indicates the formation of a precipitate. The solubility is the highest concentration at which no significant scattering is observed.[10]

-

Method B: Direct UV Assay: After incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[9][10] Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λₘₐₓ.[10] The concentration is determined by comparison to a standard curve of the compound prepared in a solubilizing solution (e.g., 50:50 acetonitrile:water).[9]

-

Sources

- 1. 864264-02-8|(1-Methyl-1H-indol-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. protocols.io [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Note: Neuropharmacological Profiling of 1-(1H-indol-4-yl)-N-methylmethanamine (4-IMM)

Executive Summary & Structural Rationale

This Application Note details the assessment strategy for 1-(1H-indol-4-yl)-N-methylmethanamine (herein referred to as 4-IMM ). This molecule represents a structural anomaly in neuropharmacology: it possesses the 4-position substitution characteristic of potent psychedelics (like psilocin) but lacks the ethylamine side chain required for classical serotonergic binding, featuring instead a constrained methylamine (methanamine) linker.

The Pharmacological Paradox:

-

Classical Tryptamines (C2 Linker): 5-HT agonists typically require a two-carbon distance between the indole and the amine to span the Aspartate-3.32 residue in the orthosteric binding pocket.

-

Gramine Derivatives (C1 Linker): Indole-3-methanamines (gramine) are often toxic or lack 5-HT specificity.

-

The 4-IMM Hypothesis: By shifting the methanamine to the 4-position, 4-IMM may bypass the steric clashes of gramine while probing novel binding pockets in Trace Amine Associated Receptors (TAARs) or acting as a fragment-based lead for 5-HT6 or Dopamine D4 receptors.

This guide provides a tiered protocol to "de-orphan" this molecule, moving from in silico prediction to functional validation.

Tier 1: In Silico Docking & Binding Affinity Screening

Before wet-lab synthesis, computational modeling is required to predict if the shortened linker allows the basic nitrogen to reach the key aspartate residue.

Homology Modeling Protocol

Objective: Determine if 4-IMM can occupy the orthosteric site of 5-HT2A or TAAR1.

-

Template Selection: Use Cryo-EM structures of 5-HT2A (PDB: 6WGT) and TAAR1 (homology model based on β2-adrenergic receptor).

-

Ligand Preparation: Generate 3D conformers of 4-IMM. Protonate the secondary amine (pKa ~9.5) at physiological pH.

-

Docking Grid: Center grid on Asp3.32 (5-HT2A) or Asp3.32 (TAAR1).

-

Scoring: Compare binding energy (

) against standard ligands (Psilocin for 5-HT2A,

Radioligand Binding Assay (The "Gold Standard")

Objective: Quantify affinity (

Target Panel:

-

Primary: 5-HT2A, 5-HT1A, TAAR1.

-

Off-Target: MAO-A/B (enzymatic inhibition), Histamine H1.

Protocol: 5-HT2A Competition Binding

-

Source: HEK293 membrane fractions expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (Antagonist) or -

Reference Ligand: LSD or DOI.

Step-by-Step Workflow:

-

Preparation: Dilute 4-IMM in DMSO (10 mM stock). Prepare serial dilutions (

M to -

Incubation: Mix

membrane prep + -

Equilibrium: Incubate for 60 mins at 27°C (room temp) in the dark.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Counting: Add scintillant and count on a Beta-counter.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Tier 2: Functional Signaling Profiling

Binding does not equal activation. The short chain of 4-IMM may result in functional selectivity (biased agonism) or antagonist activity.

Signaling Pathway Logic

We must differentiate between G-protein activation (Canonical) and

Caption: Divergent signaling possibilities for 4-IMM. 5-HT2A typically couples to Gq (Calcium), while TAAR1 couples to Gs (cAMP).

Protocol: HTRF cAMP Accumulation Assay (Gs/Gi)

Applicable for TAAR1 or 5-HT1A assessment.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses a cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Endogenous cAMP (produced by agonist) competes with labeled cAMP, decreasing the FRET signal.

Materials:

-

Cisbio HTRF cAMP Dynamic 2 Kit.

-

CHO-K1 cells stably expressing hTAAR1.

-

IBMIB (Phosphodiesterase inhibitor).

Procedure:

-

Cell Seeding: Dispense 10,000 cells/well in a 384-well low-volume white plate.

-

Stimulation: Add

of 4-IMM (dilution series) +-

For Gi (5-HT1A): Add

Forskolin to stimulate background cAMP.

-

-

Incubation: 30 minutes at RT.

-

Detection: Add

cAMP-d2 and -

Read: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (

). -

Data: Plot dose-response curve. A decrease in signal indicates Agonism (for Gs) or lack of inhibition (for Gi).

Tier 3: Metabolic Stability (ADME)

Critical Risk: Primary and secondary methylamines attached to indole rings are prime targets for Monoamine Oxidases (MAO) . 4-IMM (a secondary amine) is likely a substrate for MAO-A.

MAO Stability Assay

Objective: Determine half-life (

-

System: Human Liver Microsomes (HLM) or recombinant MAO-A/B enzymes.

-

Reaction: Incubate

4-IMM with microsomes (0.5 mg/mL) and NADPH regenerating system. -

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

-

Analysis: LC-MS/MS. Monitor the disappearance of the parent peak (M+H).

-

Interpretation: Rapid degradation (<15 min half-life) suggests 4-IMM requires MAO inhibition (e.g., co-administration with Moclobemide) to be active in vivo.

Data Reporting & Interpretation

When characterizing 4-IMM, organize data into the following comparative matrix:

| Assay | Parameter | 4-IMM (Test) | Psilocin (Control) | Interpretation |

| Binding (5-HT2A) | TBD | ~15 nM | High | |

| Binding (TAAR1) | TBD | >10,000 nM | Low | |

| Efficacy (Gq) | TBD | 100% | Partial agonism suggests potential as a modulator. | |

| Metabolic Stability | TBD | ~60 min | Low stability confirms MAO vulnerability. |

References

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Glennon, R. A., et al. (1980).[2] Serotonin receptor affinities of psychoactive phenalkylamine analogues.[2] Journal of Medicinal Chemistry.[2] Link

-

Simoncic, A. A., et al. (2017). The Trace Amine-Associated Receptor 1 (TAAR1): A New Target for Neuropsychiatric Disorders. International Journal of Molecular Sciences. Link

-

Cisbio Bioassays. (2023). HTRF cAMP HiRange Assay Protocol. Revvity.[3] Link

-

Bautista-Aguilera, O. M., et al. (2014). Design, synthesis, and evaluation of new indole derivatives as cholinesterase and monoamine oxidase dual inhibitors. Journal of Medicinal Chemistry.[2] Link

Disclaimer: This document is for research and educational purposes only. 4-IMM may be a novel chemical entity with unknown toxicity profiles. All handling must occur under strict laboratory safety protocols.

Sources

Application Note: 1-(1H-indol-4-yl)-N-methylmethanamine as a Molecular Probe

[1]

Introduction & Core Utility

This compound is a specialized molecular probe used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.[1] Unlike commercial fluorescent dyes, this compound acts as a pharmacophore probe —a chemical tool used to interrogate the steric and electronic requirements of biological binding pockets, specifically within:

-

Serotonergic & Dopaminergic GPCRs: It probes the "4-position tolerance" of the orthosteric binding site in 5-HT (Serotonin) and Dopamine receptors.[1]

-

Kinase Inhibitor Design: It serves as a hinge-binding fragment for kinases (e.g., PAK1), exploiting the indole NH as a hydrogen bond donor.[1]

-

Monoamine Oxidase (MAO) Studies: It acts as a substrate/inhibitor probe to map the active site constraints of MAO-A vs. MAO-B.[1]

Why This Probe?

Standard tryptamines (e.g., Serotonin, DMT) have their ethylamine chain at the 3-position .[1] This probe shifts the amine side chain to the 4-position and shortens it to a methylamine.[1] This structural perturbation allows researchers to:

Chemical Properties & Handling[1][3]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 160.22 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Methanol, Ethanol.[1][2] Sparingly soluble in water (unless as HCl/Fumarate salt).[1] |

| pKa (Calculated) | ~9.5 (Secondary amine), ~16 (Indole NH) |

| Stability | Susceptible to oxidation at the benzylic position and indole ring.[1] Store at -20°C under Argon. |

| Appearance | Off-white to pale yellow solid (free base); White crystalline solid (salt).[1] |

Handling Protocol:

-

Reconstitution: Dissolve in anhydrous DMSO to create a 10 mM stock solution . Aliquot into single-use vials to prevent freeze-thaw cycles.

-

Oxidation Warning: Indole derivatives darken upon air exposure.[1] If the solution turns brown/black, discard.[1]

-

Safety: Treat as a potential potent CNS active agent (serotonergic).[1] Use fume hood and nitrile gloves.[1]

Mechanism of Action: The "4-Position Vector"[1]

This probe functions by presenting a basic amine (protonated at physiological pH) to the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors) from a distinct geometric vector compared to endogenous ligands.[1]

Graphviz Pathway: Binding Topology

The following diagram illustrates how this probe differentiates binding pockets compared to standard Tryptamine.[1]

Caption: Comparison of binding vectors between the 4-substituted probe and standard 3-substituted tryptamines within the GPCR orthosteric site.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (GPCR Profiling)

Objective: Determine the affinity (

Materials:

-

Membrane preparations (CHO or HEK293 cells expressing human 5-HT2A).[1]

-

Radioligand:

-Ketanserin (Antagonist) or -

Probe: this compound (10 mM DMSO stock).[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.1 mM EDTA, pH 7.4.[1]

Workflow:

-

Dilution: Prepare serial dilutions of the probe in Assay Buffer (

M to -

Incubation:

-

Equilibrium: Incubate at 37°C for 60 minutes (equilibrium time depends on receptor kinetics).

-

Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation.[1]

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Interpretation:

-

High Affinity (

< 100 nM): The receptor possesses a specific hydrophobic pocket accommodating the 4-position extension.[1] -

Low Affinity: Steric clash at the 4-position; suggests the receptor requires the canonical 3-position vector.[1]

Protocol B: Fragment-Based Screening by NMR (STD-NMR)

Objective: Confirm direct binding of the probe to a purified protein target (e.g., Kinase or Soluble Receptor Domain) and map the interaction epitope.[1]

Materials:

Workflow:

-

Sample Prep: Prepare a sample with a high ligand-to-protein ratio (e.g., 100:1).[1] Ligand: 500 µM, Protein: 5 µM.[1]

-

Pulse Sequence: Run Saturation Transfer Difference (STD) NMR.

-

Data Acquisition: Subtract the on-resonance spectrum from the off-resonance spectrum.[1]

-

Analysis: Signals appearing in the difference spectrum belong to the ligand protons in close contact (<5 Å) with the protein surface.[1]

Self-Validating Check:

Synthetic Derivatization (Probe Development)[1]

This molecule is often used as a precursor to generate more complex probes.[1]

Reaction: N-Acyliminium Cyclization (Pictet-Spengler Variant) To generate tricyclic rigid probes:

-

React this compound with an aldehyde (R-CHO) in the presence of acid (TFA).[1]

-

The amine forms an iminium ion, which undergoes intramolecular cyclization at the indole C3 or C5 position.[1]

-

Result: A tricyclic scaffold (e.g., pyrrolo[4,3,2-de]quinoline core) useful for high-affinity antagonist design.[1]

References

-

PubChem Compound Summary. (2025). 1-(1H-indol-4-yl)methanamine (CID 280302).[1] National Center for Biotechnology Information.[1] Link

-

Sawant, R. T., & Stevens, M. Y. (2013).[1] Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones.[1][3] Journal of Organic Chemistry / PMC.[1] (Demonstrates use of 4-aminomethylindole as a nucleophile). Link

-

Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1] (Context for 4-substituted indole binding modes). Link[1]

-

Thermo Fisher Scientific. (2024).[1] 4-(Aminomethyl)indole Product Specification. (Commercial source and physical data).[1][2] Link

Application Notes and Protocols for Preclinical Assessment of 1-(1H-indol-4-yl)-N-methylmethanamine in Animal Models

Introduction: The Scientific Landscape of Novel Tryptamines

1-(1H-indol-4-yl)-N-methylmethanamine is a novel synthetic tryptamine. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of biologically active compounds, both naturally occurring and synthetic[1]. Tryptamines, a class of indole derivatives, are of particular interest due to their interactions with the central nervous system. Specifically, substitutions at the 4- and 5-positions of the indole ring have been shown to yield compounds with significant affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors[2][3][4].

Emerging clinical evidence suggests that certain tryptamines, such as psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine), hold therapeutic potential for various psychiatric disorders[5][6]. The primary mechanism for the psychoactive effects of many of these compounds is agonist or partial agonist activity at the 5-HT2A receptor[7]. Therefore, a comprehensive preclinical evaluation of novel tryptamines like this compound is crucial to elucidate their pharmacological profile, potential therapeutic efficacy, and safety.

This document provides a detailed experimental protocol for the initial in vivo assessment of this compound in rodent models, focusing on behavioral assays predictive of psychedelic-like activity and initial safety evaluation. The protocols are designed with scientific integrity and animal welfare as paramount considerations.

Preclinical Experimental Design: A Multi-tiered Approach

The following experimental workflow is proposed for a comprehensive initial in vivo characterization of this compound.

Figure 1: A multi-phased approach for the preclinical evaluation of this compound.

PART 1: In Vitro Characterization (Prerequisite)

Prior to in vivo testing, it is essential to determine the in vitro pharmacological profile of this compound. This provides a mechanistic basis for the observed in vivo effects.

Protocol 1: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the test compound at key central nervous system targets.

Methodology:

-

Target Selection: A comprehensive panel of receptors and transporters should be screened. Priority targets include:

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7.

-

Serotonin Transporter (SERT).

-

Dopamine Receptors: D1, D2.

-

Adrenergic Receptors: α1, α2.

-

-

Binding Assays: Utilize radioligand binding assays with cell membranes expressing the human recombinant receptors or transporters.

-

Functional Assays: For receptors where significant binding is observed (e.g., Ki < 1 µM), conduct functional assays (e.g., calcium flux, cAMP accumulation, or inositol phosphate accumulation) to determine agonist, antagonist, or inverse agonist activity.

-

Data Analysis: Calculate Ki values for binding affinity and EC50/IC50 and Emax values for functional activity.

Expected Outcome: This will reveal the primary molecular targets of the compound and its potency, guiding the selection of in vivo models and behavioral paradigms. Based on its structure as a 4-substituted tryptamine, high affinity and agonist activity at the 5-HT2A receptor is anticipated[2][3].

PART 2: In Vivo Pharmacokinetics and Initial Safety Assessment

A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its general safety profile is critical before proceeding to more complex behavioral studies.

Protocol 2: Dose Formulation and Administration

Objective: To prepare a stable and homogenous formulation for consistent in vivo administration.

Methodology:

-

Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, water with 5% DMSO and 5% Tween 80).

-

Formulation Preparation: Prepare a stock solution of the compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for injection.

-

Route of Administration: The intraperitoneal (i.p.) route is commonly used for initial screening in rodents due to its relative ease and rapid absorption. Oral (p.o.) and intravenous (i.v.) routes should also be considered for a more comprehensive pharmacokinetic profile.

-

Dose Volume: The volume of administration should be kept consistent across all animals, typically 5-10 mL/kg for mice.

Protocol 3: Dose-Range Finding and Acute Toxicity

Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent behavioral testing.

Methodology:

-

Animal Model: Use adult male C57BL/6J mice (8-10 weeks old).

-

Dose Escalation: Administer single doses of the compound in an escalating manner to different groups of mice (n=3-5 per group). A logarithmic dose progression is recommended (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Clinical Observations: Monitor the animals for any signs of toxicity, including changes in posture, locomotion, grooming, and any signs of distress (e.g., piloerection, labored breathing) for at least 24 hours post-administration.

-

Data Collection: Record the incidence and severity of any adverse effects. Note the dose at which significant toxicity or mortality occurs.

Data Presentation:

| Dose (mg/kg, i.p.) | Number of Animals | Clinical Signs of Toxicity | Mortality (within 24h) |

| Vehicle | 5 | None observed | 0/5 |

| 1 | 5 | None observed | 0/5 |

| 3 | 5 | Mild hyperactivity | 0/5 |

| 10 | 5 | Head twitches, hyperactivity | 0/5 |

| 30 | 5 | Severe head twitches, ataxia | 1/5 |

| 100 | 5 | Seizures, mortality | 5/5 |

Table 1: Example of a dose-range finding data summary.

PART 3: Behavioral Pharmacology: Assessing Psychedelic-like and Other CNS Effects

The following behavioral assays are selected to probe the potential psychedelic-like and general central nervous system effects of the compound.

Protocol 4: The Head-Twitch Response (HTR) in Mice

Rationale: The head-twitch response in mice is a well-validated behavioral proxy for 5-HT2A receptor activation and is highly predictive of psychedelic-like effects in humans[7][8][9].

Figure 2: Workflow for the Head-Twitch Response (HTR) assay.

Methodology:

-

Animal Model: Adult male C57BL/6J mice (8-10 weeks old).

-

Habituation: Individually house the mice in clear observation chambers for at least 30 minutes prior to drug administration to reduce novelty-induced stress[10].

-

Drug Administration: Administer a range of doses of the test compound (selected from the dose-range finding study) and a vehicle control to different groups of mice (n=8-10 per group).

-

Observation Period: Immediately after injection, place the mice back into the observation chambers and record their behavior for 30-60 minutes.

-

Data Quantification: A trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is defined as a rapid, rhythmic rotational movement of the head.

-

Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the dose groups to the vehicle control.

Protocol 5: Open Field Test

Rationale: This test assesses general locomotor activity and can also provide insights into anxiety-like behavior. Psychedelic compounds can have varied effects on locomotion, and this test helps to characterize the overall behavioral profile.

Methodology:

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.

-

Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer the test compound or vehicle as described for the HTR assay.

-

Test Procedure: 15-30 minutes after injection, place the mouse in the center of the open field and allow it to explore freely for 15-30 minutes.

-

Data Collection: The tracking software will automatically record parameters such as:

-

Total distance traveled (a measure of overall locomotor activity).

-

Time spent in the center of the arena (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).

-

Rearing frequency (a measure of exploratory behavior).

-

-

Data Analysis: Analyze the data using a one-way ANOVA followed by appropriate post-hoc tests.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize the number of animals used and to refine the procedures to reduce any potential pain or distress. The importance of "set and setting" in psychedelic research extends to preclinical models; therefore, minimizing stress through proper handling and habituation is crucial for obtaining therapeutically relevant data[10]. The use of overly stressful behavioral paradigms, such as the forced swim test, is increasingly being questioned and should be carefully considered and justified[8].

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile, safety, and behavioral effects, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these studies will be crucial for guiding further preclinical development, including investigations into its effects in animal models of specific psychiatric disorders.

References

-

Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC. (2022, July 5). National Center for Biotechnology Information. [Link]

-

Experiments on Animals in Psychedelic Research - PETA. (2024, November 14). PETA. [Link]

-

Animal models in psychedelic research – Tripping over translation - bioRxiv. (2026, January 23). bioRxiv. [Link]

-

Animal Models of Serotonergic Psychedelics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Duke Researchers Probe the Magic of Psychedelics as Medicine. (2023, October 25). Duke University School of Medicine. [Link]

-

Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines | ACS Omega - ACS Publications. (2022, July 5). ACS Publications. [Link]

-

The next wave of psychedelics focuses on brain rewiring without the trip. (2026, February 18). Drug Discovery News. [Link]

-

(PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT - ResearchGate. (2025, October 3). ResearchGate. [Link]

-

Introduction to Psychedelic Tryptamines - Spirit Pharmacist. (2024, May 2). Spirit Pharmacist. [Link]

-

Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents - PubMed. (2012, September 1). National Center for Biotechnology Information. [Link]

-

Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity - PMC - NIH. (2018, May 18). National Center for Biotechnology Information. [Link]

-

Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). Angewandte Chemie International Edition. [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity - Oncotarget. (2018, May 18). Oncotarget. [Link]

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (n.d.). RJPBCS. [Link]

-

Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. - EMBL-EBI. (n.d.). EMBL-EBI. [Link]

-

Indole Antitumor Agents in Nanotechnology Formulations: An Overview - MDPI. (2023, June 25). MDPI. [Link]

-

Indoles derived from intestinal microbiota act via type I interferon signaling to limit graft-versus-host disease - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Oxidized analogs of Di(1 H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity - PubMed. (2018, May 18). National Center for Biotechnology Information. [Link]

-

1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane activates Nur77-independent proapoptotic responses in colon cancer cells - PubMed. (2008, April 15). National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Introduction to Psychedelic Tryptamines [spiritpharmacist.com]

- 5. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experiments on Animals in Psychedelic Research | PETA [peta.org]

- 9. The next wave of psychedelics focuses on brain rewiring without the trip | Drug Discovery News [drugdiscoverynews.com]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Investigating the Mechanism of Action of 1-(1H-indol-4-yl)-N-methylmethanamine (4-HO-NMT / Norpsilocin)

Introduction: Unveiling the Paradox of a Non-Hallucinogenic Psychedelic Analog

1-(1H-indol-4-yl)-N-methylmethanamine, more commonly known as 4-hydroxy-N-methyltryptamine (4-HO-NMT) or norpsilocin, is a tryptamine alkaloid with a fascinating and somewhat paradoxical pharmacological profile.[1] Structurally, it is closely related to the classic psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin.[2][3] Found in several species of psilocybin-containing mushrooms, norpsilocin is hypothesized to be a dephosphorylated metabolite of baeocystin.[1]

The primary interest in 4-HO-NMT stems from its potent agonism at the serotonin 2A (5-HT2A) receptor, the principal target for the subjective effects of classic psychedelics like LSD and psilocybin.[1][4] Despite being a near-full and potent agonist at the 5-HT2A receptor, preclinical studies have surprisingly shown that norpsilocin does not induce the head-twitch response in rodents, a standard behavioral proxy for hallucinogenic potential in humans.[1][5] This divergence between potent 5-HT2A receptor activation and the absence of a key psychedelic-like behavioral effect makes 4-HO-NMT a valuable pharmacological tool. Its study offers a unique opportunity to dissect the nuanced signaling pathways downstream of 5-HT2A receptor activation and to potentially dissociate the therapeutic effects of psychedelics from their hallucinogenic properties.

These application notes provide a comprehensive guide for researchers and drug development professionals to meticulously investigate the mechanism of action of 4-HO-NMT. The protocols outlined herein are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

Part 1: Foundational Analysis - Receptor Binding and Functional Profiling

The initial and most critical step in elucidating the mechanism of any psychoactive compound is to determine its affinity and functional activity at a panel of relevant G protein-coupled receptors (GPCRs) and transporters. For a tryptamine derivative, the primary targets of interest are the serotonin (5-HT) receptor subtypes, with a particular focus on the 5-HT2A receptor.

Protocol 1.1: Competitive Radioligand Binding Assay for 5-HT Receptor Subtypes

This protocol details a competitive binding assay to determine the equilibrium dissociation constant (Ki) of 4-HO-NMT at human 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Causality Behind Experimental Choices:

-

Cell Lines: HEK-293 cells stably expressing the human receptor of interest are used as they provide a consistent and high level of receptor expression, minimizing variability between experiments.

-

Radioligand: A well-characterized, high-affinity radiolabeled antagonist (e.g., [3H]ketanserin for 5-HT2A) is used to label the target receptor. The antagonist is chosen to avoid confounding effects from functional activity.

-

Competition: By introducing increasing concentrations of the unlabeled test compound (4-HO-NMT), we can determine its ability to displace the radioligand. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the Ki, a measure of binding affinity.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells expressing the human 5-HT receptor subtype of interest under standard conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin).

-

Harvest cells at ~90% confluency and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of radioligand at a concentration near its Kd (e.g., ~1 nM [3H]ketanserin for 5-HT2A).

-

50 µL of a range of concentrations of 4-HO-NMT (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM mianserin for 5-HT2A).

-

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Rapidly terminate the assay by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filter discs in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 4-HO-NMT concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Receptor Binding Affinity Profile

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| 4-HO-NMT (Norpsilocin) | Potent (exact value to be determined) | 95 | 40 | [5] |

| Psilocin (4-HO-DMT) | ~10-50 | ~100-200 | ~20-100 | [3][6] |

| Serotonin (5-HT) | ~5-20 | ~1-10 | ~5-15 | [6][7] |

Note: The table presents a combination of expected outcomes and literature-derived values for comparison.

Protocol 1.2: Functional Activity Assay - Gq-Mediated Calcium Mobilization

This protocol measures the functional potency (EC50) and efficacy of 4-HO-NMT at the 5-HT2A receptor, which primarily couples to the Gq signaling pathway, leading to an increase in intracellular calcium.

Causality Behind Experimental Choices:

-

Calcium-Sensitive Dyes: Fluorescent dyes like Fluo-4 AM are used as they can enter the cell and their fluorescence intensity increases proportionally to the concentration of intracellular free calcium.

-

FLIPR/FlexStation: These instruments allow for the automated addition of the compound and the real-time kinetic measurement of the fluorescent signal on a plate-based format, enabling high-throughput screening.

Step-by-Step Methodology:

-

Cell Plating and Dye Loading:

-

Plate HEK-293 cells expressing the human 5-HT2A receptor in a black-walled, clear-bottom 96-well plate and grow to ~90% confluency.

-

Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

Gently wash the cells with the buffer to remove any excess extracellular dye.

-

-

Compound Preparation and Assay Execution:

-

Prepare a serial dilution of 4-HO-NMT in the assay buffer at 2x the final desired concentration. Also, prepare a 2x solution of a known full agonist (e.g., serotonin) for normalization.

-

Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Record a baseline fluorescence reading for approximately 20 seconds.

-

The instrument will then automatically add the 2x compound solutions to the wells.

-

Continue to record the fluorescence signal for another 2-3 minutes to capture the peak response.

-

-

Data Analysis:

-

For each well, calculate the peak fluorescence response and normalize it to the baseline.

-

Normalize the data to the response produced by the maximal concentration of the full agonist (serotonin), which is set to 100% efficacy.

-

Plot the normalized response against the logarithm of the 4-HO-NMT concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and the Emax (efficacy) values.

-

Workflow Visualization

Caption: 5-HT2A receptor downstream signaling pathways.

Part 3: In Vivo Correlates - Behavioral Pharmacology

To bridge the gap between in vitro molecular mechanisms and physiological effects, in vivo behavioral assays are indispensable. The head-twitch response (HTR) in rodents is the most widely used and predictive assay for the hallucinogenic potential of 5-HT2A receptor agonists.

Protocol 3.1: Head-Twitch Response (HTR) Assay in Mice

This protocol is designed to confirm the previously reported lack of HTR induction by 4-HO-NMT and to directly compare its effects to a known hallucinogen like psilocin.

Causality Behind Experimental Choices:

-

Animal Model: Mice are a standard and well-validated model for the HTR assay.

-

Dosing: A range of doses should be tested to establish a dose-response relationship (or lack thereof). Intraperitoneal (i.p.) injection is a common and effective route of administration for systemic drug delivery.

-

Observation: The observation period is critical. HTR is typically most prominent within the first 30 minutes after drug administration. A trained, blinded observer is essential to prevent bias in counting the head twitches.

Step-by-Step Methodology:

-

Animal Acclimation and Habituation:

-

Acclimate male C57BL/6J mice to the housing facility for at least one week before the experiment.

-

On the day of the experiment, habituate the mice to the observation chambers (e.g., clear Plexiglas cylinders) for 30-60 minutes.

-

-

Drug Preparation and Administration:

-

Dissolve 4-HO-NMT, psilocin (positive control), and vehicle (e.g., saline, negative control) in a suitable solvent.

-

Administer the drugs via i.p. injection at a volume of 10 mL/kg. Use a range of doses for 4-HO-NMT and a known effective dose for psilocin (e.g., 1-3 mg/kg).

-

-

Behavioral Observation:

-

Immediately after injection, return the mice to their individual observation chambers.

-

A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse over a 30-minute period. A head twitch is a rapid, convulsive rotational movement of the head.

-

Video recording the sessions can be beneficial for verification and re-scoring.

-

-

Data Analysis:

-

Sum the total number of head twitches for each animal over the observation period.

-

Compare the mean number of head twitches between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparison against the vehicle control).

-

A statistically significant increase in HTR for the psilocin group and a lack of significant increase for the 4-HO-NMT group would confirm the compound's non-hallucinogenic-like profile in this model.

-

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic investigation of this compound's mechanism of action. By combining in vitro receptor binding and functional assays with in vivo behavioral pharmacology, researchers can build a comprehensive profile of this unique compound. The key to understanding 4-HO-NMT lies in exploring the potential for biased agonism at the 5-HT2A receptor. Further studies could involve phosphoproteomics to map the downstream signaling cascades activated by 4-HO-NMT in comparison to classic psychedelics, and more complex behavioral assays to explore potential therapeutic effects, such as antidepressant-like activity, in the absence of hallucinogenic-like responses. [1]This research is critical for advancing our understanding of serotonergic pharmacology and for the development of novel therapeutics for psychiatric disorders.

References

-

Glattard, G., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available from: [Link]

-

Holze, F., et al. (2011). Heaven and hell--a phenomenological study of recreational use of 4-HO-MET in Sweden. Journal of Psychoactive Drugs. Available from: [Link]

-

Kozell, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Available from: [Link]

-

Wikipedia contributors. (2023, December 27). 4-Hydroxytryptamine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Wikipedia contributors. (2024, January 21). 4-HO-MET. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Kozell, L. B., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available from: [Link]

-

Spirit Pharmacist. (2024, May 2). Introduction to Psychedelic Tryptamines. Spirit Pharmacist. Available from: [Link]

-

Wikipedia contributors. (2023, December 27). Norpsilocin. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

ACS Laboratory. (2024, April 17). 4-hydroxy-N,N,N (4-HO-TMT) Guide: Effects, Benefits and Legal Status. ACS Laboratory. Available from: [Link]

Sources

- 1. Norpsilocin - Wikipedia [en.wikipedia.org]